1-cyclopropyl-1H-imidazole-2-carbaldehyde
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Overview
Description
1-cyclopropyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of nickel-catalyzed addition to nitriles, followed by cyclization and dehydration steps .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives .
Scientific Research Applications
1-cyclopropyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes . The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazole-2-carbaldehyde
- 2-formylimidazole
- 2-imidazolecarbaldehyde
- 2-imidazolylformaldehyde
- imidazole-2-formaldehyde
Uniqueness
1-cyclopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
497855-86-4 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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